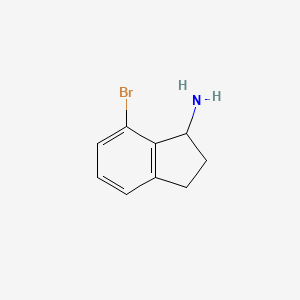

7-bromo-2,3-dihydro-1H-inden-1-amine

概要

説明

“7-bromo-2,3-dihydro-1H-inden-1-amine” is a chemical compound with the CAS Number: 2061980-70-7 . It is a solid substance stored at room temperature in an inert atmosphere . The IUPAC name for this compound is 7-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride .

Synthesis Analysis

The synthesis of 2,3-dihydro-1H-inden-1-amine derivatives has been reported in the literature . These compounds were designed and synthesized as part of a study to find more potent and selective MAO-B inhibitors . The structure-activity relationship (SAR) of these compounds was also discussed in detail .Molecular Structure Analysis

The molecular structure of “7-bromo-2,3-dihydro-1H-inden-1-amine” can be represented by the InChI code: 1S/C9H10BrN.ClH/c10-7-3-1-2-6-4-5-8(11)9(6)7;/h1-3,8H,4-5,11H2;1H .Chemical Reactions Analysis

The chemical reactions involving 2,3-dihydro-1H-inden-1-amine derivatives have been studied, particularly in the context of their inhibitory activity against monoamine oxidase B (MAO-B) .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-bromo-2,3-dihydro-1H-inden-1-amine” include its molecular weight (248.55 g/mol), its solid physical form, and its storage temperature (room temperature in an inert atmosphere) .科学的研究の応用

I have conducted a search and found several scientific research applications related to compounds similar to 7-bromo-2,3-dihydro-1H-inden-1-amine. Below are six unique applications, each detailed in its own section:

Cancer Research

Compounds similar to 7-bromo-2,3-dihydro-1H-inden-1-amine have been studied for their potential in cancer treatment. For example, derivatives of this compound have shown significant proliferation inhibitions on A549 lung cancer cells and NCI-H460 lung cancer cells .

Synthesis Pathways

Research has been conducted on the synthesis pathways of indazole derivatives, which are structurally related to 7-bromo-2,3-dihydro-1H-inden-1-amine. These pathways are crucial for the development of new pharmaceuticals .

Chemical Reference Data

The compound has been listed in databases such as the NIST Chemistry WebBook, which provides chemical reference data that can be used in various scientific studies .

Antibacterial and Antifungal Studies

Derivatives of 2,3-dihydro-1H-inden-1-one have been synthesized and studied for their antibacterial and antifungal properties, indicating potential medical applications for related compounds .

Pharmacological Activity

Indole derivatives, which share a similar structure with 7-bromo-2,3-dihydro-1H-inden-1-amine, have diverse biological and clinical applications due to their important pharmacological activities .

Chemical Product Information

Technical documents and peer-reviewed papers related to 7-bromo-2,3-dihydro-1H-inden-1-ol, a closely related compound, provide insights into the chemical properties and potential applications of 7-bromo-2,3-dihydro-1H-inden-1-amine .

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets in a way that triggers a series of biochemical reactions . These interactions can lead to changes in cellular functions and can have various biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound, which is a key factor in its therapeutic efficacy .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of the compound .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

7-bromo-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,8H,4-5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVBYYMULNIGLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-2,3-dihydro-1H-inden-1-amine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2916663.png)

![3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2916665.png)

![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2916674.png)

![2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2916675.png)

![8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2916681.png)